molecular formula C14H14FNO2S B11177619 N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide

N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide

Cat. No.: B11177619
M. Wt: 279.33 g/mol
InChI Key: AOYUMWKKMUETCN-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-fluoro group and a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide typically involves the reaction of 2,6-dimethylaniline with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or other reduced forms of the compound .

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • N-(2,6-dimethylphenyl)-4-(diethylamino)benzenesulfonamide
  • N-(2,6-dimethylphenyl)-4-(methoxy)benzenesulfonamide
  • N-(2,6-dimethylphenyl)-4-(methyl)benzenesulfonamide

Comparison: N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its non-fluorinated analogs .

Properties

Molecular Formula

C14H14FNO2S

Molecular Weight

279.33 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C14H14FNO2S/c1-10-4-3-5-11(2)14(10)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,1-2H3

InChI Key

AOYUMWKKMUETCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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